molecular formula C26H35N3O4S B3001686 N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-39-4

N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B3001686
CAS RN: 898446-39-4
M. Wt: 485.64
InChI Key: LHXXVPPFZWEDJQ-UHFFFAOYSA-N
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Description

The compound "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the functionalization of aromatic systems or the formation of amide bonds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved a series of steps starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further functionalization to achieve the desired product . Similarly, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media . These methods suggest that the synthesis of "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" would also involve multiple steps, including amide bond formation and sulfonamide linkage creation.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were studied using Fourier-Transform Infrared and Fourier-Transform Raman spectroscopy, and the geometrical parameters were confirmed with XRD data . Similarly, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, which revealed details about the protonation of the piperidine ring and intermolecular interactions . These studies indicate that the molecular structure of "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" would likely be characterized by aromatic interactions and the presence of a stable amide linkage.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their molecular orbital studies. The HOMO-LUMO analysis can predict the possible sites for electrophilic and nucleophilic attacks. For instance, the MEP study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide showed that the negative electrostatic potential regions are localized around the carbonyl group, indicating possible sites for electrophilic attack, while the positive regions are localized on the rings, suggesting sites for nucleophilic attack . This information can be extrapolated to predict that "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" would also exhibit specific sites for chemical reactivity based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied through various analytical techniques. The influence of substituents and formation of N-oxides on the geometry and intermolecular interactions of piperidin-4-ol derivatives was investigated, revealing significant differences in the conformation and nature of intermolecular interactions . These findings suggest that the physical properties of "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" would be influenced by its substituents and the presence of functional groups such as the sulfonyl group and oxalamide moiety.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-17-14-20(4)24(21(5)15-17)34(32,33)29-13-7-6-8-23(29)11-12-27-25(30)26(31)28-22-10-9-18(2)19(3)16-22/h9-10,14-16,23H,6-8,11-13H2,1-5H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXVPPFZWEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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